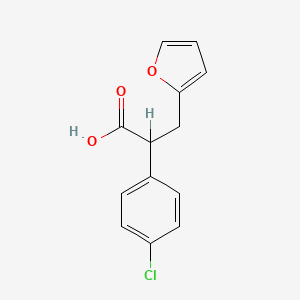

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid

Descripción general

Descripción

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid is an organic compound that features a chlorinated phenyl ring and a furan ring attached to a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of furan with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Grignard Reaction: The intermediate product is then subjected to a Grignard reaction with 4-chlorobenzyl magnesium chloride to form the desired compound.

Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions to form various furan derivatives.

Reduction: The chlorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Various furan derivatives.

Reduction: Phenyl derivatives.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Used in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

- 2-(4-Bromophenyl)-3-(furan-2-yl)propanoic acid

- 2-(4-Methylphenyl)-3-(furan-2-yl)propanoic acid

- 2-(4-Nitrophenyl)-3-(furan-2-yl)propanoic acid

Comparison:

- 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.

- 2-(4-Bromophenyl)-3-(furan-2-yl)propanoic acid has a bromine atom, which may result in different reactivity and properties compared to the chlorine derivative.

- 2-(4-Methylphenyl)-3-(furan-2-yl)propanoic acid has a methyl group, which can affect its steric and electronic properties.

- 2-(4-Nitrophenyl)-3-(furan-2-yl)propanoic acid contains a nitro group, which can significantly alter its reactivity and potential applications.

Actividad Biológica

2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial, antifungal, anticancer, and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. Research indicates that these compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC of 64 µg/mL against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial potential .

- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring significantly influence antibacterial efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against E. coli and Proteus vulgaris .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-(4-Cl) | 64 | E. coli |

| 2-(4-Cl) | 32 | Staphylococcus aureus |

| 3-aryl | 16 | Proteus vulgaris |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. Studies reported effective inhibition against yeast-like fungi such as Candida albicans.

Case Study

A study evaluated the antifungal activity of various furan derivatives, including this compound, demonstrating significant inhibition with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Anticancer Activity

The anticancer potential of derivatives containing the furan moiety has been a focal point in recent research.

Research Findings

- Cell Viability Reduction : Compounds were tested on A549 lung cancer cells, showing a reduction in cell viability by up to 50% for certain derivatives .

- Selectivity : Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing non-cancerous Vero cells, highlighting their potential for targeted cancer therapy .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| 20 | A549 | 50 |

| 20 | Vero | 86 |

Anti-inflammatory Activity

The anti-inflammatory properties of furan derivatives have also been explored. Compounds linked to furan moieties demonstrated significant inhibition in carrageenan-induced inflammation models.

Experimental Results

In vivo studies indicated that certain furan derivatives reduced inflammation markers significantly compared to control groups .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABUAUJNVONJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956096 | |

| Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-56-1 | |

| Record name | Propionic acid, alpha-(p-chlorophenyl)-beta-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.